2-methyl-1-benzofuran-7-ol
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Overview
Description
2-Methyl-1-benzofuran-7-ol is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely distributed in nature, particularly in higher plants.
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been shown to interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to inhibit the serine-threonine kinase (AKT) signaling pathway, which plays a crucial role in cell replication .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives may affect multiple biochemical pathways.
Pharmacokinetics
It has been noted that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects . For example, some benzofuran derivatives have been found to inhibit cancerous cell replication, causing a mitotic catastrophe .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds, suggesting that they may be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-benzofuran-7-ol typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions. Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient pathways to construct the benzofuran ring system with high yields and selectivity.
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. These methods are optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-benzofuran-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can target the benzofuran ring or the hydroxyl group, leading to the formation of dihydrobenzofurans or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of benzofuran-7-one derivatives.
Reduction: Formation of 2-methyl-1,2-dihydrobenzofuran-7-ol.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.
Comparison with Similar Compounds
2-Methylbenzofuran: Lacks the hydroxyl group at the 7-position, resulting in different chemical reactivity and biological activity.
7-Hydroxybenzofuran: Lacks the methyl group at the 2-position, affecting its electronic properties and reactivity.
2,3-Dihydrobenzofuran: Saturated analog of benzofuran, exhibiting different chemical and biological properties.
Uniqueness: 2-Methyl-1-benzofuran-7-ol is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct electronic and steric effects. These functional groups enhance its reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
176095-56-0 |
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Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-methyl-1-benzofuran-7-ol |
InChI |
InChI=1S/C9H8O2/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,10H,1H3 |
InChI Key |
PJXOQDDYIQZWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC=C2)O |
Purity |
95 |
Origin of Product |
United States |
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